2-Chloro-4,5-dimethoxyaniline hydrochloride

Übersicht

Beschreibung

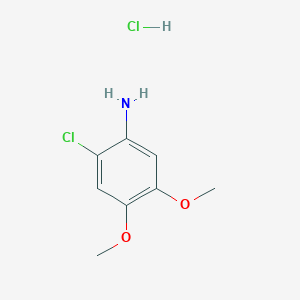

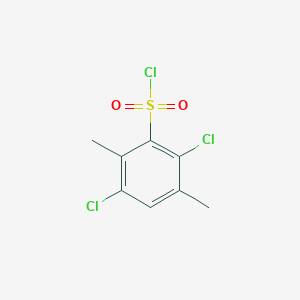

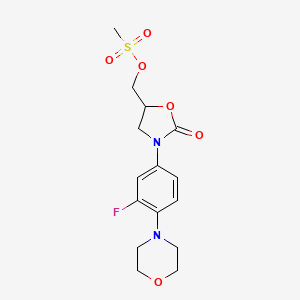

2-Chloro-4,5-dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H10ClNO2•HCl . It has a molecular weight of 224.08 . The compound appears as a solid and is typically stored at room temperature .

Synthesis Analysis

The synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, has been described in a patent . The method involves taking 2,5-dimethoxyaniline as a raw material and using copper chloride as a reaction system catalyst. Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ .Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-dimethoxyaniline hydrochloride can be represented by the formula C8H10ClNO2•HCl . This indicates that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

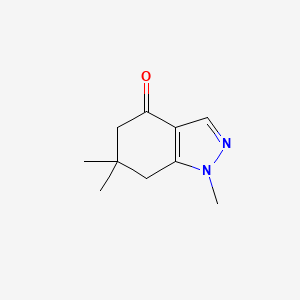

2-Chloro-4,5-dimethoxyaniline hydrochloride serves as a starting point or intermediate in the synthesis of various compounds with potential applications in materials science. For example, it has been utilized in the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer. PDMA exhibits efficient catalysis in proton-dependent reactions and shows promise in electrochemical applications due to its conductivity and the impact of different aqueous acids on its surface morphology and electrochemical properties (Storrier, Colbran, & Hibbert, 1994). Additionally, mechanochemical synthesis methods have been developed to create poly(2,5-dimethoxyaniline) hydrochloride nanostructures, which are utilized as cathode materials in hybrid supercapacitors, highlighting its potential in energy storage applications (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).

Photophysical and Photochemical Studies

2-Chloro-4,5-dimethoxyaniline hydrochloride derivatives have been explored for their photophysical and photochemical properties. Notably, novel derivatives like peripherally tetra-substituted metal-free, zinc(II), and lead(II) phthalocyanines synthesized from related compounds have demonstrated excellent solubility and photophysical properties, making them potential candidates for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).

Green Chemistry and Nanostructure Synthesis

The compound has also played a role in the development of green chemistry approaches, such as the synthesis of nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity. These advancements underscore the compound's relevance in fabricating materials for electrochemical capacitors and other energy-related applications (Jain et al., 2010).

Electrochemical Applications

Electrochemical synthesis techniques have been applied to generate poly(2,5-dimethoxyaniline) films with properties beneficial for electrochromic devices and sensors. The films exhibit reversible color changes and have been evaluated for their electrochromic properties, morphology, and stability in solution, indicating potential uses in flexible electronic devices (Pistoia & Rosati, 1994).

Safety and Hazards

Safety data sheets suggest that 2-Chloro-4,5-dimethoxyaniline hydrochloride should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound . It should be used only in well-ventilated areas to avoid inhalation . Contact with skin, eyes, and clothing should be avoided . In case of contact, the affected area should be washed with plenty of water .

Eigenschaften

IUPAC Name |

2-chloro-4,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHLUDGKCEVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-dimethoxyaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)

![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)

![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)